molecular formula C23H27N5O3 B11263184 1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

Cat. No.: B11263184
M. Wt: 421.5 g/mol
InChI Key: ICDWLEMZSPHWHZ-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a phenyl group, and a triazoloazepine moiety

Preparation Methods

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the dimethoxyphenyl intermediate.

    Synthesis of the Triazoloazepine Moiety: The triazoloazepine ring system can be synthesized through a cyclization reaction involving a suitable azide and an alkyne precursor.

    Coupling Reactions: The final step involves coupling the dimethoxyphenyl intermediate with the triazoloazepine moiety and a phenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: Its unique structure makes it a candidate for use in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may find use in the development of new catalysts or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 3-(3,4-DIMETHOXYPHENYL)-1-PHENYL-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA include:

    3-(3,4-Dimethoxyphenyl)-1-phenylurea: Lacks the triazoloazepine moiety, making it less complex and potentially less versatile in its applications.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea: Contains an additional methoxy group, which may alter its chemical properties and reactivity.

    3-methyl-1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)-1H-pyrazol-4-amine: Features a pyrazole ring instead of the urea group, leading to different biological and chemical properties.

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C23H27N5O3/c1-30-19-13-12-18(15-20(19)31-2)28(23(29)24-17-9-5-3-6-10-17)16-22-26-25-21-11-7-4-8-14-27(21)22/h3,5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-2H3,(H,24,29)

InChI Key

ICDWLEMZSPHWHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=CC=C4)OC

Origin of Product

United States

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